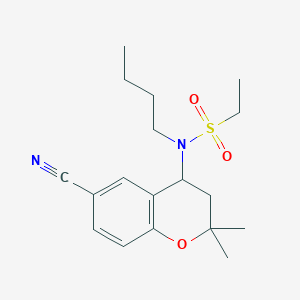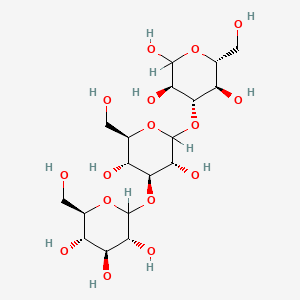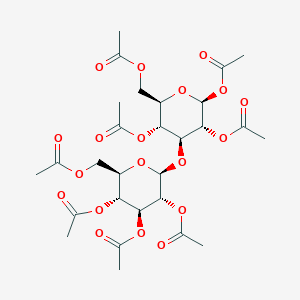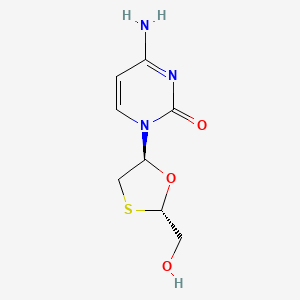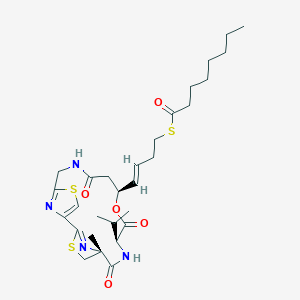
Largazole
Descripción general
Descripción
Largazole es un depsipéptido macrocíclico natural aislado de una cianobacteria marina del género Symploca . Posee un andamiaje químico novedoso y es conocido por su potente inhibición de las histona desacetilasas de clase I (HDAC) . This compound exhibe una actividad inhibitoria del crecimiento altamente diferencial, que apunta preferentemente a las células transformadas sobre las células no transformadas . Esta propiedad única ha despertado un interés significativo por parte de la comunidad científica, particularmente en el campo de la terapéutica contra el cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total de largazole involucra varios pasos clave, incluida la formación del intermedio tiazol-tiazolina y la macrociclización del depsipéptido . La ruta sintética generalmente comienza con la preparación de bloques de construcción clave como valina, éster β-hidroxílico y tiazol-tiazolina . El producto final se obtiene a través de una serie de reacciones de acoplamiento, desprotecciones y ciclizaciones . El rendimiento general de this compound a partir de estas rutas sintéticas es de aproximadamente el 21% en ocho pasos .
Métodos de producción industrial: Si bien this compound se sintetiza principalmente en laboratorios de investigación, se han realizado esfuerzos para desarrollar procesos escalables para su producción . Estos procesos implican optimizar las condiciones de reacción y utilizar reactivos de alta pureza para garantizar la consistencia y la calidad del producto final . Los métodos de producción industrial se centran en maximizar el rendimiento y minimizar las impurezas para facilitar el uso de this compound en investigaciones preclínicas y clínicas .
Análisis De Reacciones Químicas
Tipos de reacciones: Largazole experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . La estructura única del compuesto le permite participar en estas reacciones bajo condiciones específicas .
Reactivos y condiciones comunes:
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Largazole tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .
Química: En química, this compound sirve como una herramienta valiosa para estudiar las relaciones estructura-actividad de los inhibidores de HDAC . Su andamiaje químico único proporciona información sobre el diseño y la síntesis de nuevos inhibidores de HDAC con mayor potencia y selectividad .
Biología: This compound se utiliza en la investigación biológica para investigar el papel de las HDAC en la expresión génica y los procesos celulares . Se ha demostrado que modula la estructura de la cromatina e influye en la transcripción de varios genes .
Medicina: En medicina, se está explorando this compound como un posible agente terapéutico para el tratamiento del cáncer . Su inhibición selectiva de las HDAC lo convierte en un candidato prometedor para atacar las células cancerosas mientras se preservan las células normales . Además, this compound ha mostrado potencial en el tratamiento de otras enfermedades donde la reprogramación transcripcional es beneficiosa .
Industria: En el sector industrial, las propiedades únicas de this compound se están aprovechando para el desarrollo de nuevos medicamentos y agentes terapéuticos . Su escalabilidad y potencia lo convierten en un candidato atractivo para futuras investigaciones y desarrollo .
Mecanismo De Acción
Largazole ejerce sus efectos inhibiendo potentemente las histona desacetilasas de clase I (HDAC) . Esta inhibición conduce a la acumulación de histonas acetiladas, lo que da como resultado cambios en la estructura de la cromatina y la expresión génica . Los objetivos moleculares de this compound incluyen HDAC, que desempeñan un papel crucial en la regulación de la transcripción génica, la progresión del ciclo celular y la apoptosis . Al inhibir las HDAC, this compound induce el arresto del ciclo celular y la apoptosis en las células cancerosas, ejerciendo así sus efectos anticancerígenos .
Comparación Con Compuestos Similares
Largazole es único entre los inhibidores de HDAC debido a su origen natural y su inhibición selectiva de las HDAC de clase I . Compuestos similares incluyen otros inhibidores de HDAC naturales como FK228 (romidepsina) y espirocuastatina . Estos compuestos comparten similitudes estructurales con this compound, pero difieren en su potencia, selectividad y actividad biológica . El andamiaje químico único de this compound y su perfil de inhibición selectiva lo convierten en una adición valiosa al repertorio de inhibidores de HDAC .
Propiedades
Número CAS |
1009815-87-5 |
|---|---|
Fórmula molecular |
C29H42N4O5S3 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate |
InChI |
InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1 |
Clave InChI |
AXESYCSCGBQJBL-BNQQNEQWSA-N |
SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
SMILES isomérico |
CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C |
SMILES canónico |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Largazole; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)


![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)

